molecular formula C18H26INO3 B13288251 tert-Butyl 3-(benzyloxy)-3-(iodomethyl)piperidine-1-carboxylate

tert-Butyl 3-(benzyloxy)-3-(iodomethyl)piperidine-1-carboxylate

Cat. No.: B13288251
M. Wt: 431.3 g/mol
InChI Key: NLSNCHXFLNKHPR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(benzyloxy)-3-(iodomethyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often used in medicinal chemistry for the development of pharmaceuticals due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(benzyloxy)-3-(iodomethyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxy Group: This step often involves the use of benzyl alcohol or benzyl chloride under basic conditions.

    tert-Butyl Protection: The final step involves the protection of the carboxyl group with tert-butyl groups using tert-butyl chloroformate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group.

    Reduction: Reduction reactions can target the iodomethyl group, converting it to a methyl group.

    Substitution: The iodomethyl group can be substituted with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or cyanides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include benzoic acid derivatives.

    Reduction: The major product would be the corresponding methyl derivative.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-(benzyloxy)-3-(iodomethyl)piperidine-1-carboxylate:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving piperidine derivatives.

    Medicine: Potential use in the development of pharmaceuticals targeting neurological disorders.

    Industry: Use in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, piperidine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity. The benzyloxy and iodomethyl groups may enhance binding affinity or selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, widely used in medicinal chemistry.

    Benzyloxy-piperidines: Compounds with similar structures but different substituents.

    Iodomethyl-piperidines: Compounds with the iodomethyl group but different protecting groups.

Uniqueness

tert-Butyl 3-(benzyloxy)-3-(iodomethyl)piperidine-1-carboxylate: is unique due to the combination of the benzyloxy and iodomethyl groups, which may confer specific chemical reactivity and biological activity not seen in other piperidine derivatives.

Properties

Molecular Formula

C18H26INO3

Molecular Weight

431.3 g/mol

IUPAC Name

tert-butyl 3-(iodomethyl)-3-phenylmethoxypiperidine-1-carboxylate

InChI

InChI=1S/C18H26INO3/c1-17(2,3)23-16(21)20-11-7-10-18(13-19,14-20)22-12-15-8-5-4-6-9-15/h4-6,8-9H,7,10-14H2,1-3H3

InChI Key

NLSNCHXFLNKHPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CI)OCC2=CC=CC=C2

Origin of Product

United States

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